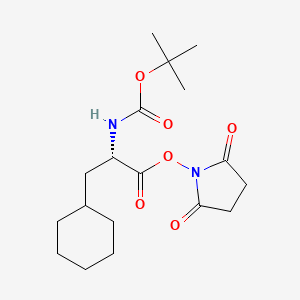

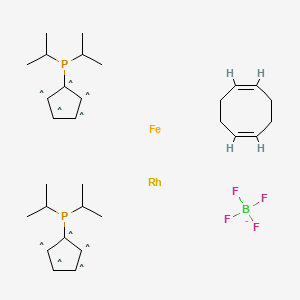

![molecular formula C7H7N3O5 B583152 2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid CAS No. 91447-38-0](/img/structure/B583152.png)

2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitrofurantoin impurity is a byproduct or degradation product of nitrofurantoin, an antibiotic commonly used to treat urinary tract infections. Nitrofurantoin itself is a nitrofuran derivative that has been in clinical use since the 1950s. The impurities of nitrofurantoin can arise during its synthesis, storage, or degradation and can affect the efficacy and safety of the drug.

Mechanism of Action

Target of Action

It is known to interfere with dna synthesis , suggesting that it may target enzymes or proteins involved in DNA replication.

Mode of Action

Given its interference with DNA synthesis , it can be hypothesized that it may bind to or inhibit the function of key proteins or enzymes involved in DNA replication, thereby disrupting the process.

Biochemical Pathways

Given its interference with dna synthesis , it can be inferred that it may impact pathways related to DNA replication and cell division.

Result of Action

Given its interference with dna synthesis , it can be hypothesized that it may lead to cell death or growth inhibition, particularly in rapidly dividing cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrofurantoin involves the reaction of 5-nitro-2-furaldehyde diethyl acetal with aminohydantoin in the presence of hydrochloric acid and purified water. The reaction mixture is heated to 60-70°C, followed by the addition of a catalyst and sodium chloride. The temperature is then increased to 90-95°C for reflux, and the reaction is maintained for 40-60 minutes. The product is washed with purified water to obtain nitrofurantoin .

Industrial Production Methods

Industrial production of nitrofurantoin follows similar synthetic routes but on a larger scale. The use of reverse osmosis membrane reaction devices and controlled heating ensures high yield and purity. The process involves multiple purification steps to remove impurities and meet medicinal standards .

Chemical Reactions Analysis

Types of Reactions

Nitrofurantoin impurity can undergo various chemical reactions, including:

Oxidation: Nitrofurantoin can be oxidized to form different degradation products.

Reduction: The nitro group in nitrofurantoin can be reduced to form amine derivatives.

Substitution: Substitution reactions can occur at the furan ring or the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various nitrofurantoin derivatives and degradation products. These products can affect the stability and efficacy of the drug, making it essential to control the reaction conditions and remove impurities during production .

Scientific Research Applications

Nitrofurantoin impurity has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of nitrofurantoin.

Biology: Helps in understanding the metabolic pathways and degradation mechanisms of nitrofurantoin in biological systems.

Medicine: Used in pharmacokinetic studies to evaluate the safety and efficacy of nitrofurantoin formulations.

Industry: Plays a role in quality control and assurance during the production of nitrofurantoin to ensure the final product meets regulatory standards .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to nitrofurantoin include:

Nitroxoline: Another nitrofuran derivative used to treat urinary tract infections.

Furazolidone: Used to treat bacterial and protozoal infections.

Nifuroxazide: An intestinal antiseptic used to treat diarrhea and enteritis .

Uniqueness

Nitrofurantoin impurity is unique due to its specific degradation pathways and the impact it has on the stability and efficacy of nitrofurantoin. Unlike other nitrofuran derivatives, nitrofurantoin impurity can significantly affect the drug’s pharmacokinetics and pharmacodynamics, making it a critical factor in the quality control of nitrofurantoin formulations .

Properties

IUPAC Name |

2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14/h1-3,9H,4H2,(H,11,12)/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZTCSWXFILQY-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)